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Compound of Interest

Compound Name: 2-Quinoxalinecarboxylic acid

Cat. No.: B048679 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2-Quinoxalinecarboxylic acid is a heterocyclic organic compound of significant interest in

medicinal chemistry and drug development. Its quinoxaline core is a key structural motif in a

variety of biologically active molecules, including kinase inhibitors and antimicrobial agents. A

thorough understanding of its molecular structure and purity is paramount for its application in

research and pharmaceutical development. This technical guide provides a comprehensive

overview of the spectroscopic analysis of 2-Quinoxalinecarboxylic acid using Fourier-

Transform Infrared (FT-IR) spectroscopy and Nuclear Magnetic Resonance (NMR)

spectroscopy, including detailed experimental protocols and data interpretation.

Data Presentation
The following tables summarize the key spectroscopic data for 2-Quinoxalinecarboxylic acid.

FT-IR Spectroscopic Data
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Wavenumber (cm⁻¹) Vibrational Mode Functional Group

3400-2500 (broad) O-H stretch Carboxylic Acid

3100-3000 C-H stretch Aromatic

1710-1690 C=O stretch Carboxylic Acid

~1600, ~1500, ~1450 C=C and C=N stretching Aromatic/Heterocyclic Rings

1320-1210 C-O stretch Carboxylic Acid

950-910 O-H bend (out-of-plane) Carboxylic Acid

800-700 C-H bend (out-of-plane) Aromatic

¹H NMR Spectroscopic Data (DMSO-d₆)
Chemical Shift (δ, ppm) Multiplicity Assignment

~13.5 (broad s) Singlet -COOH

~9.3 (s) Singlet H-3

~8.3-8.1 (m) Multiplet H-5, H-8

~8.0-7.8 (m) Multiplet H-6, H-7

¹³C NMR Spectroscopic Data (DMSO-d₆)
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Chemical Shift (δ, ppm) Assignment

~165 -COOH

~148 C-2

~145 C-3

~142 C-8a

~141 C-4a

~132 C-7

~131 C-6

~130 C-5

~129 C-8

Experimental Protocols
FT-IR Spectroscopy
Objective: To identify the functional groups present in 2-Quinoxalinecarboxylic acid.

Methodology:

Sample Preparation (KBr Pellet Method):

Thoroughly grind 1-2 mg of 2-Quinoxalinecarboxylic acid with approximately 200 mg of

dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar.

Transfer the finely ground powder into a pellet-forming die.

Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent

pellet.

Data Acquisition:

Record a background spectrum of the empty sample compartment.
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Place the KBr pellet in the sample holder of the FT-IR spectrometer.

Acquire the FT-IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.

NMR Spectroscopy
Objective: To elucidate the carbon-hydrogen framework of 2-Quinoxalinecarboxylic acid.

Methodology:

Sample Preparation:

Dissolve approximately 10-20 mg of 2-Quinoxalinecarboxylic acid in 0.6-0.7 mL of

deuterated dimethyl sulfoxide (DMSO-d₆) in a clean, dry vial.

Ensure complete dissolution, using gentle warming or vortexing if necessary.

Transfer the solution into a 5 mm NMR tube using a Pasteur pipette, filtering through a

small cotton plug to remove any particulate matter.

Data Acquisition:

Insert the NMR tube into the spectrometer.

Acquire the ¹H NMR spectrum, ensuring a sufficient number of scans for a good signal-to-

noise ratio.

Acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a greater

number of scans and a longer acquisition time will be required.

Process the spectra (Fourier transformation, phase correction, and baseline correction)

using appropriate software. Chemical shifts are referenced to the residual solvent peak of

DMSO-d₆ (δ ~2.50 ppm for ¹H and δ ~39.5 ppm for ¹³C).

Mandatory Visualizations
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FT-IR Analysis Workflow

Start: 2-Quinoxalinecarboxylic Acid Sample Sample Preparation
(KBr Pellet)

Grind with KBr
FT-IR Data Acquisition

Form Pellet & Place in Spectrometer Spectral Analysis
(Functional Group Identification)

Process Data
End: FT-IR Spectrum

Click to download full resolution via product page

Caption: Workflow for FT-IR analysis of 2-Quinoxalinecarboxylic acid.

NMR Analysis Workflow

Start: 2-Quinoxalinecarboxylic Acid Sample Sample Preparation
(Dissolve in DMSO-d6)

Dissolve
1H & 13C NMR Data Acquisition

Transfer to NMR Tube & Place in Spectrometer Spectral Analysis
(Structure Elucidation)

Process Data
End: NMR Spectra & Assignments

Click to download full resolution via product page

Caption: Workflow for NMR analysis of 2-Quinoxalinecarboxylic acid.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b048679?utm_src=pdf-body-img
https://www.benchchem.com/product/b048679?utm_src=pdf-body
https://www.benchchem.com/product/b048679?utm_src=pdf-body-img
https://www.benchchem.com/product/b048679?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b048679?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


2-Quinoxalinecarboxylic Acid

FT-IR Spectroscopy NMR Spectroscopy

Functional Groups
(-COOH, Aromatic Rings) Carbon-Hydrogen Framework

Complete Molecular Structure

Click to download full resolution via product page

Caption: Logical relationship between spectroscopic techniques and structural information.

To cite this document: BenchChem. [Spectroscopic Analysis of 2-Quinoxalinecarboxylic Acid:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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